(4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one
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Overview
Description
(4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one is a chiral imidazolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one typically involves the following steps:
Formation of the imidazolidinone ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds.
Introduction of the benzyl groups: Benzylation reactions are commonly used to introduce benzyl groups at the nitrogen atoms of the imidazolidinone ring.
Addition of the sulfanylmethyl group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
(4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced under specific conditions.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: It can be used as a chiral auxiliary in asymmetric synthesis.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: It can be used in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl group can participate in various biochemical pathways, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
(4R)-1,3-dibenzyl-4-(hydroxymethyl)imidazolidin-2-one: Similar structure but with a hydroxymethyl group instead of a sulfanylmethyl group.
(4R)-1,3-dibenzyl-4-(methyl)imidazolidin-2-one: Similar structure but with a methyl group instead of a sulfanylmethyl group.
Uniqueness
(4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one is unique due to the presence of the sulfanylmethyl group, which can impart distinct chemical and biological properties. This group can participate in specific reactions and interactions that are not possible with other substituents.
Properties
CAS No. |
646030-85-5 |
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Molecular Formula |
C18H20N2OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4R)-1,3-dibenzyl-4-(sulfanylmethyl)imidazolidin-2-one |
InChI |
InChI=1S/C18H20N2OS/c21-18-19(11-15-7-3-1-4-8-15)13-17(14-22)20(18)12-16-9-5-2-6-10-16/h1-10,17,22H,11-14H2/t17-/m1/s1 |
InChI Key |
JTKVQYFQTBVXHR-QGZVFWFLSA-N |
Isomeric SMILES |
C1[C@@H](N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)CS |
Canonical SMILES |
C1C(N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)CS |
Origin of Product |
United States |
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